Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic framework. The molecule consists of a 1-oxaspiro[2.5]octane core, where a five-membered oxirane (epoxide) ring is fused to a five-membered carbocyclic ring. Key structural attributes include:
- Methyl substituents at positions 2, 5, and 6 on the spiro system.
The compound has been documented with CAS numbers 1560286-21-6 (95% purity) and 1218791-35-5 (98% purity), though it is currently listed as discontinued in commercial catalogs, limiting its availability for research or industrial use .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-6-12(7-9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
HDTNXHNMXBIMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Substituent Effects: The trimethyl pattern in the target compound (positions 2,5,6) contrasts with analogs like Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate, where methyl groups occupy positions 2,4,4. This positional isomerism could influence steric interactions and solubility .
Functional Group Impact :
- The dioxaspiro system in Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate adds an oxygen atom, increasing polarity and possibly enhancing stability under acidic conditions .
- Ester Group Variations : Ethyl vs. methyl esters (e.g., Ethyl 6,6-difluorospiro vs. target compound) affect hydrolysis rates and enzymatic interactions.
Biological Activity
Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1560286-21-6) is a synthetic compound characterized by its unique spirocyclic structure. Its molecular formula is and it has a molecular weight of 212.28 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.28 g/mol |
| CAS Number | 1560286-21-6 |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects and potential therapeutic applications.
Neurotrophic Effects
In a related context, compounds derived from similar frameworks have demonstrated neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests that this compound could potentially influence neuronal health and regeneration, although direct evidence is still required to confirm these effects.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on a series of spirocyclic compounds revealed that those with methyl substitutions showed enhanced antibacterial activity against Gram-positive bacteria. While this compound was not specifically tested, the findings suggest a promising avenue for further exploration.
- Neuroprotective Potential : Research into the neuroprotective effects of similar compounds has indicated that they can promote neuronal survival and reduce apoptosis in cultured neurons. This raises the possibility that this compound may also exhibit such protective effects.
- Phytochemical Context : In studies examining the phytochemical profiles of plants containing spirocyclic structures, various bioactive compounds have been identified that exhibit antioxidant and anti-inflammatory properties. It is plausible that this compound may contribute similarly when derived from natural sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
